Sulfur, ethenylpentafluoro-
Overview
Description
Sulfur, ethenylpentafluoro- is an organosulfur compound characterized by the presence of a sulfur atom bonded to an ethenyl group and five fluorine atoms. This compound is of interest due to its unique chemical properties, which include high reactivity and stability under specific conditions. It is used in various industrial and research applications, particularly in the field of materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfur, ethenylpentafluoro- typically involves the reaction of sulfur-containing compounds with fluorinated ethenyl precursors. One common method is the reaction of sulfur dichloride with pentafluoroethene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of sulfur, ethenylpentafluoro- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Sulfur, ethenylpentafluoro- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to lower oxidation states.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and are conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Thiols and sulfides are commonly formed.
Substitution: The products depend on the nature of the substituent introduced, but can include various functionalized sulfur compounds.
Scientific Research Applications
Sulfur, ethenylpentafluoro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which sulfur, ethenylpentafluoro- exerts its effects is primarily through its reactivity with other chemical species. The sulfur atom can form bonds with various elements, while the ethenyl group provides a site for further chemical modifications. The fluorine atoms contribute to the compound’s stability and reactivity, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfur, ethenyltrifluoro-: Similar in structure but with fewer fluorine atoms, leading to different reactivity and stability.
Sulfur, ethenyltetrafluoro-: Another related compound with four fluorine atoms, exhibiting intermediate properties between sulfur, ethenyltrifluoro- and sulfur, ethenylpentafluoro-.
Sulfur, ethenylhexafluoro-: With six fluorine atoms, this compound is more reactive and less stable compared to sulfur, ethenylpentafluoro-.
Uniqueness
Sulfur, ethenylpentafluoro- is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. The presence of five fluorine atoms provides a high degree of electron-withdrawing capability, enhancing its reactivity in certain chemical reactions while maintaining stability under specific conditions.
Properties
IUPAC Name |
ethenyl(pentafluoro)-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F5S/c1-2-8(3,4,5,6)7/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXBJPLAQNYNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235601 | |
Record name | Vinylsulfur pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-54-3 | |
Record name | (OC-6-21)-Ethenylpentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, ethenylpentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylsulfur pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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